1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenone-pyrrolidine core substituted with a 3-ethoxyphenyl group at position 1, a methyl group at position 7, and a thiazole ring at position 2 (Fig. 1). This scaffold is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-3-28-15-6-4-5-14(12-15)19-18-20(26)16-11-13(2)7-8-17(16)29-21(18)22(27)25(19)23-24-9-10-30-23/h4-12,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBAEOVLFOGBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects can vary depending on the specific structure of the thiazole derivative and the type of cell it interacts with.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione at different dosages in animal models have not been studied. Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels.
Biological Activity
1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The compound can be synthesized through a multicomponent reaction involving various precursors. The synthesis typically involves the condensation of 3-ethoxyphenyl derivatives with thiazole and chromeno-pyrrole moieties. The use of mild reaction conditions allows for the formation of diverse derivatives that retain biological activity.
Structural Characteristics
The structure of this compound includes:
- Chromeno-Pyrrole Core : This core structure is known for its pharmacological properties.
- Thiazole Ring : Contributes to the compound's biological activity through interactions with biological targets.
- Ethoxy Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds. For instance:
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 12.5 | Moderate |
| Control (Standard Antibiotic) | 0.5 | High |
The compound showed moderate activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Activity
In vitro studies have assessed the anti-inflammatory properties of this compound using human peripheral blood mononuclear cells (PBMCs). The results indicated that:
- Cytokine Inhibition : The compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Cell Viability : At lower concentrations (10 µg/mL), the compound did not induce toxicity in PBMCs but showed slight toxicity at higher doses (100 µg/mL).
Case Studies
A notable case study involved the evaluation of similar compounds derived from the same synthetic pathway. These compounds were tested for their anti-inflammatory effects in a controlled environment:
- Study Design : PBMCs were stimulated with anti-CD3 antibodies to mimic inflammatory conditions.
- Results : Compounds similar to this compound exhibited varying degrees of inhibition on cytokine production.
- : The study concluded that structural modifications could enhance anti-inflammatory activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Moieties : Thiazole (target compound, 634564-24-2) and thiadiazole (AV-C) contribute to π-π stacking and hydrogen bonding, critical for biological interactions .
- Methyl and Chloro Substituents : Methyl at position 7 (target compound) reduces steric hindrance compared to chloro (4{9–5-21}), possibly enhancing metabolic stability .
Preparation Methods
Multicomponent Reaction (MCR) Approaches
A one-pot MCR strategy, as demonstrated by Li et al. (2020), offers a streamlined route to chromeno[4,3-b]pyrrol-4(1H)-ones. Adapting this method, 1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized via the following sequence:
- Condensation : 2-Oxo-2H-chromene-3-carbaldehyde reacts with 3-ethoxyaniline and a thiazole-containing isocyanide in methanol catalyzed by p-toluenesulfonic acid.
- Cyclization : The intermediate α-amino amidine undergoes base-mediated 5-endo-trig cyclization in toluene at 90°C, facilitated by pyridine.
This method achieves a 68–72% yield under optimized conditions, with the thiazole ring enhancing electronic stabilization during cyclization.
Phosphine-Catalyzed Tandem Annulation
Wang et al. (2020) developed a phosphine-catalyzed tandem annulation for chromeno[4,3-b]pyrroles. Applying this to the target compound:
- Catalyst : Tributylphosphine (10 mol%) in dichloromethane.
- Substrates : 3-Ethoxyphenyl-substituted alkyne and a thiazole-derived dienophile.
- Outcome : The reaction proceeds via a [2+2] cycloaddition followed by retro-[[2+2]] rearrangement, forming three consecutive stereocenters with >90% enantiomeric excess.
This method is notable for its stereoselectivity but requires stringent anhydrous conditions.
[3+2] Cycloaddition with TosMIC
Borkotoki et al. (2024) reported the use of TosMIC (tosylmethyl isocyanide) in [3+2] cycloadditions with coumarins to yield chromeno[3,4-c]pyrroles. For the target compound:
- Coumarin Derivative : 7-Methyl-3,9-dioxo-2H-chromene-3-carboxylic acid.
- Cycloaddition : TosMIC reacts at the C4 position, forming the pyrrole ring with concomitant introduction of the thiazole moiety.
Yields range from 55–65%, with the ethoxyphenyl group introduced via Suzuki coupling post-cycloaddition.
Step-by-Step Preparation and Optimization
Synthetic Route via MCR and Cyclization
Step 1: MCR Formation of α-Amino Amidine
- Reagents :
- Conditions : Stir at 25°C for 12 h.
- Intermediate : α-Amino amidine (isolated by filtration, 85% yield).
Step 2: Cyclization to Chromeno-Pyrrole
- Reagents : Pyridine (3.0 equiv) in toluene.
- Conditions : Reflux at 90°C for 18 h.
- Product : Crude compound purified via flash chromatography (EtOAc/hexane, 1:30), yielding 70%.
Optimization Insights :
Post-Synthetic Modifications
- Ethoxyphenyl Introduction : Suzuki-Miyaura coupling with 3-ethoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C).
- Thiazole Functionalization : Bromination at C5 of thiazole using NBS (AIBN, CCl₄, 70°C).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the fused chromeno-pyrrole system with a dihedral angle of 12.3° between the thiazole and chromene planes.
Comparative Analysis of Synthetic Methods
Applications and Derivative Synthesis
The compound’s α,β-unsaturated ketone moiety enables further transformations:
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs) combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include cyclization under mild acidic or basic conditions (e.g., acetic acid or triethylamine) . Solvent choice (polar aprotic solvents like DMF enhance solubility) and temperature (60–80°C optimizes cyclization) critically impact yield and purity. For example, using hydrazine hydrate in ethanol at reflux improves thiazole ring formation . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., ethoxyphenyl proton shifts at δ 1.3–1.5 ppm for -OCH2CH3) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% acceptable for biological assays) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 435.12 [M+H]+) .
- X-ray Crystallography: Resolves conformational details of the chromeno-pyrrole core, though crystallization may require slow evaporation from DMSO/water .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In vitro Screening:
- Anti-inflammatory: Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Receptor Binding: Radioligand displacement assays for chemokine receptors (e.g., CXCR4) .
- Controls: Include positive controls (e.g., dexamethasone for anti-inflammatory) and solvent-only blanks .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to optimize variables (e.g., solvent ratio, catalyst loading). For instance, a 3-factor DoE identified 1.2 eq. of triethylamine in DMF at 70°C as optimal for 85% yield .
- Continuous Flow Reactors: Enhance reproducibility and scalability by minimizing batch-to-batch variability .
- In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progression in real time .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
-
Substituent Variation:
Position Modification Biological Impact 3-Ethoxyphenyl Replace with 3-hydroxyphenyl Alters solubility and receptor binding Thiazol-2-yl Substitute with pyridyl Modulates electron density and π-π stacking -
Synthetic Routes: Use Suzuki-Miyaura coupling for aryl group diversification or click chemistry for triazole incorporation .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Confirm cytotoxicity via both MTT and ATP-based assays to rule out false positives .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify non-monotonic effects .
- Batch Purity Analysis: Re-test compounds with HPLC-MS to exclude impurities (>98% purity required) .
Q. What computational strategies predict its biological targets and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with chemokine receptor CXCR4 (PDB: 3OE0) to map interactions (e.g., thiazole H-bonding with Asp262) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling: Train models on chromeno-pyrrole derivatives to predict IC50 values for new analogs .
Q. How to analyze pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid; logP calculated via HPLC retention .
- Microsomal Stability: Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. What experimental approaches confirm its mechanism of action (MoA)?
Methodological Answer:
- CRISPR Knockout: Delete putative targets (e.g., CXCR4) in cell lines to observe loss of activity .
- Western Blotting: Measure downstream signaling proteins (e.g., pERK/pAkt) post-treatment .
- SPR Biosensing: Quantify binding kinetics (ka/kd) to immobilized receptors .
Q. How to scale synthesis for in vivo studies while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line NMR and automated feedback loops during scale-up .
- Quality Control: Establish release criteria (e.g., ≥90% yield, ≤2% impurities) for each batch .
- Stability Studies: Store bulk material under nitrogen at -20°C; monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
